OX1 Receptor Antagonism: 6-Fluoro Substitution Abolishes Potency Relative to 7-Substituted Analogs, Enabling Selective Target Deconvolution
In a systematic SAR study of tetrahydroisoquinoline-based OX1 receptor antagonists, 7-substituted THIQs demonstrated potent antagonism (compound 10c, Ke = 23.7 nM), while 6-substituted analogs were consistently inactive or weakly active, with the most potent 6-amino ester derivative (26a) exhibiting only Ke = 427 nM—an 18-fold loss in potency [1]. The 6-fluoro-1-methyl THIQ scaffold, lacking the requisite 7-position functionalization, is predicted to be inactive at OX1, making it a valuable negative control for OX1-mediated assays and enabling clean differentiation from OX1-active 7-substituted chemotypes.
| Evidence Dimension | OX1 receptor functional antagonism (Ke, equilibrium dissociation constant) |
|---|---|
| Target Compound Data | Predicted Ke > 1,000 nM (inactive) based on 6-substituted THIQ SAR trends |
| Comparator Or Baseline | 7-substituted THIQ analog 10c: Ke = 23.7 nM; 6-amino ester analog 26a: Ke = 427 nM |
| Quantified Difference | At least 18- to 42-fold lower potency for 6-substituted vs. 7-substituted analogs |
| Conditions | OX1 orexin receptor functional antagonism assay (competitive antagonist model); in vitro recombinant receptor system |
Why This Matters
This differential inactivity at OX1 is critical for researchers requiring a structurally matched negative control compound to validate OX1-mediated phenotypes without confounding orexin receptor engagement.
- [1] Perrey, D. A., et al. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. Bioorg. Med. Chem. 2015, 23 (17), 5709–5724. DOI: 10.1016/j.bmc.2015.07.013 View Source
